molecular formula C13H18N2 B099036 trans-1-Cinnamylpiperazine CAS No. 18903-01-0

trans-1-Cinnamylpiperazine

Cat. No. B099036
CAS RN: 18903-01-0
M. Wt: 202.3 g/mol
InChI Key: WGEIOMTZIIOUMA-QPJJXVBHSA-N
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Description

Trans-1-Cinnamylpiperazine is a compound related to a class of organic molecules that contain a piperazine ring, a common feature in many pharmaceuticals and materials with biological activity. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds, which can help infer some of the properties and behaviors of this compound.

Synthesis Analysis

The synthesis of related piperazine compounds often involves condensation reactions followed by cyclization and reduction steps. For instance, trans-1-amino-4-benzyl-2,6-dimethylpiperazine was synthesized through the condensation of N-benzyl-1,2-propanediamine with α-bromopropionate, followed by thermal cyclization and reduction with lithium aluminum hydride . This suggests that a similar approach could potentially be applied to synthesize this compound, using appropriate starting materials and reagents.

Molecular Structure Analysis

The molecular structure of piperazine derivatives is often characterized by X-ray diffraction studies. For example, trans-2,5-dimethylpiperazine was found to have a centrosymmetric molecule with the piperazine ring in a chair form and the methyl groups in the equatorial position . This information can be useful in predicting the molecular structure of this compound, which may also exhibit a chair conformation of the piperazine ring.

Chemical Reactions Analysis

The chemical reactivity of piperazine derivatives can be complex and is influenced by the substituents on the piperazine ring. The study of 1-butyryl-4-cinnamylpiperazine metabolism in rats showed that the development of tolerance to the drug was due to a more rapid metabolism, likely involving hepatic enzyme induction . This indicates that this compound could also undergo metabolic transformations in biological systems, which would be an important consideration in its pharmacological applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives can be deduced from their molecular structure and interactions. For instance, the novel organic-inorganic hybrid compound [C6H16N2]BiCl5 featured a three-dimensional network formed by complex hydrogen bonding interactions . The vibrational spectrum and NMR components provided additional information on the compound's properties. Although this compound was not directly studied, similar analytical techniques could be used to determine its physical and chemical properties.

Scientific Research Applications

Anticancer Properties

Trans-1-Cinnamylpiperazine derivatives have been synthesized and evaluated for their potential anticancer properties. Notably, compounds like cis-flunarizine exhibited significant activity against human cervical cancer (HeLa) and murine microglial (BV-2) cell lines (Shivaprakash et al., 2014).

Biodistribution Studies for Chagas Disease Treatment

In the context of Chagas disease, a BODIPY-based fluorescent probe was developed for a new anti-Chagas agent containing cinnamylpiperazine. This probe aided in understanding the biodistribution of the drug, contributing to the development of effective treatments for Chagas disease (Rodríguez et al., 2017).

Pancreatic Cancer Research

Studies have also been conducted on opioid tripeptides hybridized with this compound, which showed inhibitory effects on pancreatic cancer cell growth in vitro. This research contributes to developing new therapies for pancreatic cancer (Laskowska et al., 2017).

Cardiovascular Applications

Research on (E)‐2‐(4‐Cinnamylpiperazin‐1‐yl)‐N‐(1‐substituted‐4,5‐dihydro‐[1,2,4]triazolo[4,3‐a]quinolin‐7‐yl)acetamides has shown positive inotropic activity, which is relevant for cardiovascular disease treatment (Wu et al., 2012).

Anti-inflammatory Applications

This compound derivatives have been claimed as CCR1 antagonists, which are useful in treating inflammatory diseases. These compounds showed good receptor affinity and promising pharmacokinetic properties (Norman, 2006).

Mechanism of Action

Target of Action

It has been used as a key component in the synthesis of opioid tripeptides , suggesting that it may interact with opioid receptors.

Mode of Action

Its role in the synthesis of opioid tripeptides suggests that it may interact with opioid receptors, leading to changes in cellular signaling .

Biochemical Pathways

Given its use in the synthesis of opioid tripeptides, it may be involved in modulating pain perception and response pathways .

Pharmacokinetics

Its solubility in chloroform and methanol suggests that it may have good bioavailability.

Result of Action

Trans-1-Cinnamylpiperazine has been used in the synthesis of compounds exhibiting pro-apoptotic properties on carcinoma human cell lines . This suggests that it may have potential anti-cancer effects.

Action Environment

The action of this compound can be influenced by environmental factors. For instance, its storage temperature is recommended to be in a refrigerator under an inert atmosphere , indicating that it may be sensitive to temperature and oxygen exposure.

Safety and Hazards

Safety measures for handling trans-1-Cinnamylpiperazine include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation are recommended . In case of a spill or leak, all sources of ignition should be removed, personnel should be evacuated to safe areas, and people should be kept away from and upwind of the spill/leak .

properties

IUPAC Name

1-[(E)-3-phenylprop-2-enyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2/c1-2-5-13(6-3-1)7-4-10-15-11-8-14-9-12-15/h1-7,14H,8-12H2/b7-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGEIOMTZIIOUMA-QPJJXVBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC=CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1)C/C=C/C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501035300
Record name (E)-1-Cinnamylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501035300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

87179-40-6, 18903-01-0
Record name (E)-1-Cinnamylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501035300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-cinnamylpiperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.759
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 87179-40-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the known antimycobacterial activity of 1-Cinnamylpiperazine?

A1: While the provided research [] doesn't directly assess the antimycobacterial activity of 1-Cinnamylpiperazine, it does highlight the activity of a closely related compound, N-(salicylidene)-2-hydroxyaniline. This compound demonstrated potent activity against Mycobacterium tuberculosis H37Rv with a minimal inhibitory concentration (MIC) of 8 µmol/L []. This finding suggests that further investigation into the antimycobacterial potential of 1-Cinnamylpiperazine and its derivatives could be valuable.

Q2: How is 1-Cinnamylpiperazine metabolized in rats?

A2: Research indicates that 1-Cinnamylpiperazine is formed as a metabolite of 1-Butyry1-4-cinnamylpiperazine hydrochloride (BCP-HCl) in rats []. The study identified several metabolic pathways for BCP-HCl, including hydrolysis to produce 1-Cinnamylpiperazine, as well as hydroxylation of the cinnamyl group []. These findings provide insights into the metabolic fate of compounds containing the 1-Cinnamylpiperazine moiety.

Q3: Are there any studies exploring the potential use of 1-Cinnamylpiperazine as a building block for anticancer agents?

A3: While the provided research doesn't focus on 1-Cinnamylpiperazine specifically, one study investigated the anticancer activity of opioid tripeptides hybridized with trans‐1‐Cinnamylpiperazine []. These hybrid compounds demonstrated promising inhibitory effects on pancreatic cancer cell growth in both two-dimensional and three-dimensional in vitro models []. This research suggests that incorporating 1-Cinnamylpiperazine into larger molecules could be a viable strategy for developing novel anticancer therapies.

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